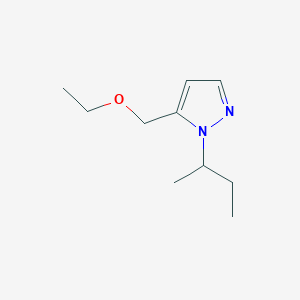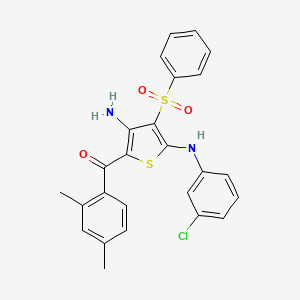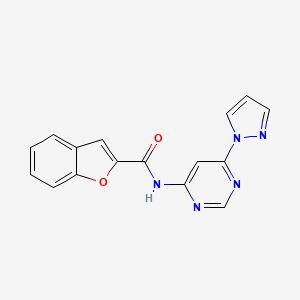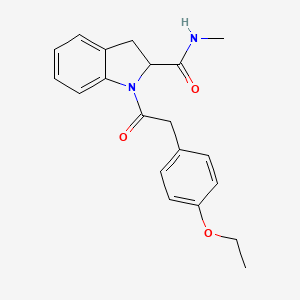
1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole is a pyrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits promising pharmacological properties, making it a potential candidate for drug development.
Mechanism of Action
1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole exhibits its pharmacological activity by inhibiting specific enzymes and receptors. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. The inhibition of these enzymes and receptors results in a reduction of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, the compound has been shown to induce cell death in cancer cells by inhibiting specific enzymes and receptors. The compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole exhibits several advantages for lab experiments. The compound is relatively easy to synthesize, and its synthesis method has been optimized for high yield and purity. Additionally, the compound exhibits promising pharmacological properties, making it a potential candidate for drug development. However, the compound also has several limitations for lab experiments. The compound is relatively unstable and requires careful handling to prevent degradation. Additionally, the compound has limited solubility in water, which can complicate its use in certain experiments.
Future Directions
1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole has several potential future directions for scientific research. The compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders, making it a potential candidate for drug development. Additionally, the compound's ability to inhibit specific enzymes and receptors could make it a valuable tool for studying the role of these enzymes and receptors in various diseases. Further research is needed to fully understand the compound's pharmacological properties and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole involves the reaction of butyl hydrazine with ethyl 4-chloroacetoacetate, followed by the addition of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole has been extensively studied for its therapeutic potential in various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit specific enzymes and receptors has been identified as the primary mechanism of action.
properties
IUPAC Name |
1-butan-2-yl-5-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-4-9(3)12-10(6-7-11-12)8-13-5-2/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJHSDFJZEKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)COCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2855669.png)




![3-benzyl-5-methyl-2,4-dioxo-N-phenethyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2855678.png)
![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855679.png)
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2855680.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855681.png)
![3-allyl-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2855686.png)


![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2855689.png)
